REACTION_CXSMILES
|
[NH:1]1[CH2:8][CH2:7][CH2:6][C@H:2]1[C:3]([OH:5])=O.[CH3:9][N:10]1C(=O)O[C:13](=[O:14])[C:12]2=[CH:18][CH:19]=[CH:20][CH:21]=[C:11]12.CS(C)=O>O>[CH3:9][N:10]1[C:11]2[CH:21]=[CH:20][CH:19]=[CH:18][C:12]=2[C:13](=[O:14])[N:1]2[CH2:8][CH2:7][CH2:6][CH:2]2[C:3]1=[O:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1[C@H](C(=O)O)CCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C=2C(C(=O)OC1=O)=CC=CC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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A mixture of 12.3 g
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Type
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TEMPERATURE
|
Details
|
cooled
|
Type
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EXTRACTION
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Details
|
The reaction mixture is extracted three times with benzene
|
Type
|
WASH
|
Details
|
The combined benzene layers are washed with water
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from ethyl acetate yielding the pure dextrorotatory isomer
|
Name
|
|
Type
|
|
Smiles
|
CN1C(C2N(C(C3=C1C=CC=C3)=O)CCC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |